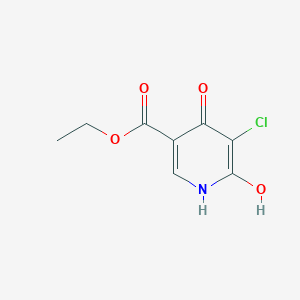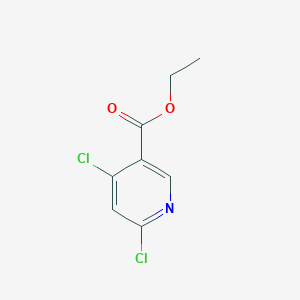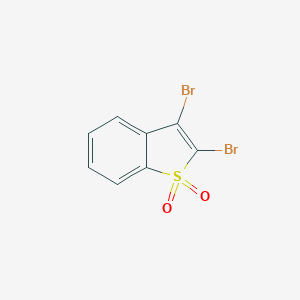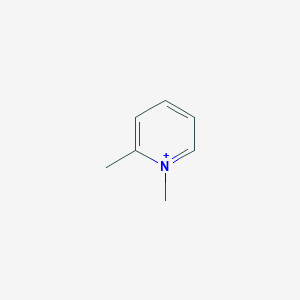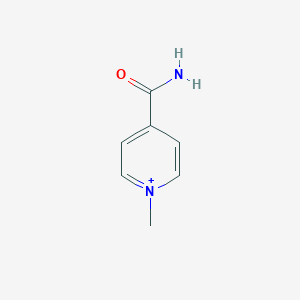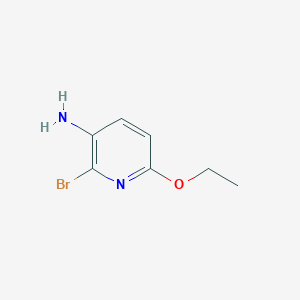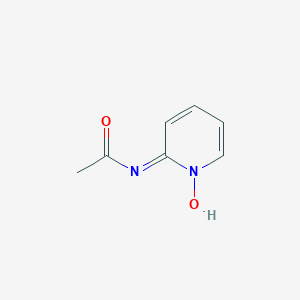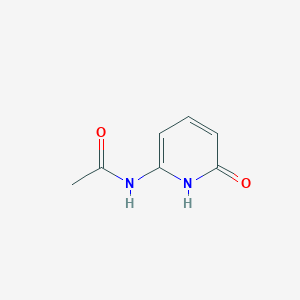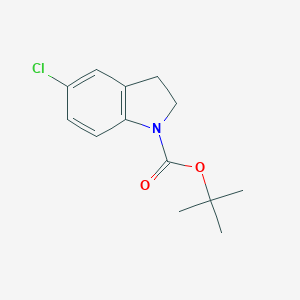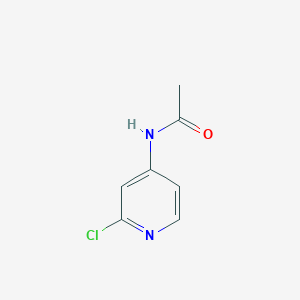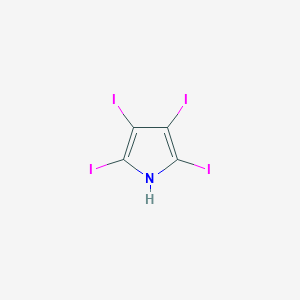
Iodol
Vue d'ensemble
Description
L'acide hypoiodeux, également connu sous le nom d'iodol (HIO), est un composé chimique doté d'applications significatives dans divers domaines. Il est reconnu pour ses propriétés antiseptiques et est utilisé dans les processus de désinfection et de stérilisation. Le composé se caractérise par sa formule moléculaire HIO et a une masse moléculaire de 143,912 Da .
Applications De Recherche Scientifique
Iodol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in the study of iodine metabolism and thyroid function.
Medicine: Utilized as an antiseptic and disinfectant in medical settings.
Industry: Applied in the production of iodophors, which are used for disinfection and sterilization.
Safety and Hazards
Méthodes De Préparation
Voies Synthétiques et Conditions Réactionnelles
L'iodol peut être synthétisé par la réaction de l'iode avec de l'eau, formant de l'acide hypoiodeux et de l'acide iodhydrique. La réaction est la suivante :
I2+H2O→HIO+HI
Méthodes de Production Industrielle
Dans les milieux industriels, l'this compound est souvent produit par oxydation électrochimique d'ions iodure en solution aqueuse. Cette méthode est efficace et permet la production à grande échelle d'this compound avec une grande pureté {_svg_2}.
Analyse Des Réactions Chimiques
Types de Réactions
L'iodol subit diverses réactions chimiques, notamment :
Oxydation : L'this compound peut être oxydé pour former de l'iode et de l'oxygène.
Réduction : Il peut être réduit pour former des ions iodure.
Substitution : L'this compound peut participer à des réactions de substitution, où l'atome d'iode est remplacé par d'autres atomes ou groupes.
Réactifs et Conditions Courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le thiosulfate de sodium et le sulfite de sodium sont utilisés.
Substitution : Les réactions d'échange d'halogènes impliquent souvent des réactifs comme le chlore ou le brome.
Principaux Produits Formés
Oxydation : Iode (I2) et oxygène (O2)
Réduction : Ions iodure (I-)
Substitution : Divers composés halogénés selon le substituant utilisé.
Applications de la Recherche Scientifique
L'this compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et en chimie analytique.
Biologie : Employé dans l'étude du métabolisme de l'iode et de la fonction thyroïdienne.
Médecine : Utilisé comme antiseptique et désinfectant dans les milieux médicaux.
Industrie : Appliqué dans la production d'iodophores, qui sont utilisés pour la désinfection et la stérilisation.
Mécanisme d'Action
Le mécanisme d'action de l'this compound implique sa capacité à oxyder et à perturber les composants cellulaires. Dans les cellules microbiennes, l'this compound oxyde les protéines et les acides nucléiques, entraînant la mort cellulaire. Cela en fait un antiseptique et un désinfectant efficace .
Mécanisme D'action
The mechanism of action of iodol involves its ability to oxidize and disrupt cellular components. In microbial cells, this compound oxidizes proteins and nucleic acids, leading to cell death. This makes it an effective antiseptic and disinfectant .
Comparaison Avec Des Composés Similaires
Composés Similaires
Iode (I2) : Utilisé comme désinfectant et antiseptique.
Iodophores : Complexes d'iode avec des agents solubilisants, utilisés pour une désinfection prolongée.
Acide hypochloreux (HOCl) : Un autre désinfectant oxydant avec des applications similaires.
Unicité
L'iodol est unique en raison de son état d'oxydation et de sa réactivité spécifiques. Contrairement à l'iode, qui est moins soluble dans l'eau, l'this compound est plus soluble et peut être utilisé en solutions aqueuses. Cette propriété le rend particulièrement utile dans les applications nécessitant une désinfection à base d'eau .
Propriétés
IUPAC Name |
2,3,4,5-tetraiodo-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HI4N/c5-1-2(6)4(8)9-3(1)7/h9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOVAKSZILJDBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=C1I)I)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HI4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20236041 | |
| Record name | Iodol [USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20236041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87-58-1 | |
| Record name | Iodopyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodol [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36714 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Iodol [USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20236041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5-tetraiodopyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.595 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IODOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35ZC5024YS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


